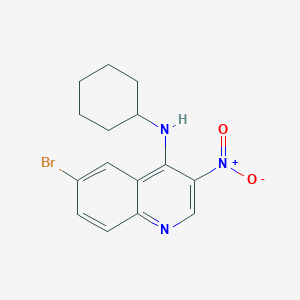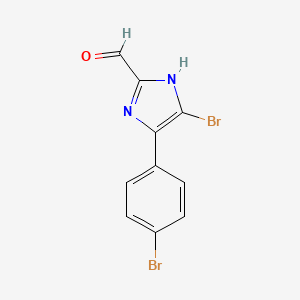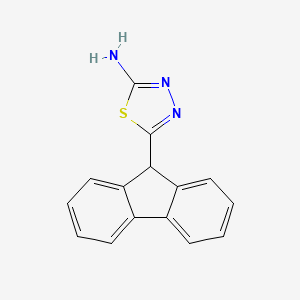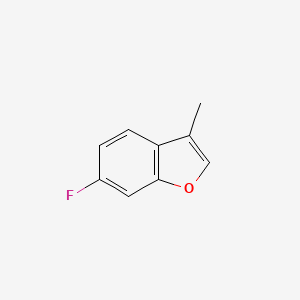
3-Amino-5-(2-tetrahydrofuryl)-1H-pyrazole Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32876589 is a chemical compound with unique properties and applications in various fields. It is known for its stability and reactivity, making it a valuable substance in both research and industrial settings. The compound’s molecular structure allows it to participate in a wide range of chemical reactions, contributing to its versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876589 typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of a specific aromatic compound with a halogenating agent under controlled conditions to introduce halogen atoms into the aromatic ring. This is followed by a series of substitution reactions to replace the halogen atoms with desired functional groups. The reaction conditions often require precise temperature control, the use of catalysts, and specific solvents to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of MFCD32876589 is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the same fundamental steps as in laboratory synthesis but is optimized for large-scale production. Advanced purification techniques, such as distillation and crystallization, are employed to isolate the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: MFCD32876589 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
MFCD32876589 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and disease treatment.
Industry: MFCD32876589 is used in the production of various industrial chemicals and materials, contributing to advancements in manufacturing and technology.
Wirkmechanismus
The mechanism of action of MFCD32876589 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions. The exact mechanism depends on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
MFCD32876589 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its high reactivity and use in organic synthesis.
Compound B: Studied for its biological activity and potential therapeutic applications.
Compound C: Used in industrial processes for the production of advanced materials.
Compared to these compounds, MFCD32876589 stands out due to its stability, versatility, and wide range of applications in various fields.
Eigenschaften
Molekularformel |
C7H12ClN3O |
|---|---|
Molekulargewicht |
189.64 g/mol |
IUPAC-Name |
5-(oxolan-2-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c8-7-4-5(9-10-7)6-2-1-3-11-6;/h4,6H,1-3H2,(H3,8,9,10);1H |
InChI-Schlüssel |
RNMXVTQTJRAOHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)C2=CC(=NN2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate](/img/structure/B13704651.png)
![4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13704654.png)

![8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13704664.png)

![[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol](/img/structure/B13704677.png)

![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl](/img/structure/B13704690.png)

![5-Chloro-6-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]indazole-4-methanol](/img/structure/B13704694.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane](/img/structure/B13704698.png)



